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Compound of Interest

Compound Name:
1-Cbz-5-Hydroxypiperidine-3-

carboxylic Acid

Cat. No.: B1421494 Get Quote

An In-depth Technical Guide to 1-Cbz-5-Hydroxypiperidine-3-carboxylic Acid: Synthesis,

Reactivity, and Applications

Abstract
1-Cbz-5-Hydroxypiperidine-3-carboxylic Acid is a versatile, chiral heterocyclic building block

of significant interest in medicinal chemistry and drug discovery. Its rigid piperidine scaffold,

combined with strategically placed functional groups—a secondary alcohol, a carboxylic acid,

and a protected amine—makes it an invaluable intermediate for the synthesis of complex

molecular architectures. The carboxybenzyl (Cbz) protecting group provides robust shielding of

the nitrogen atom, allowing for selective modifications at other positions. This guide provides a

comprehensive review of the compound's synthesis, stereochemical considerations, key

chemical transformations, and its application as a precursor for pharmacologically active

agents, particularly in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors.

Introduction: A Scaffold of Pharmaceutical
Importance
The piperidine ring is a ubiquitous structural motif found in a vast array of natural products and

pharmaceuticals[1]. Its conformational rigidity and ability to present substituents in well-defined

spatial orientations make it a privileged scaffold for engaging with biological targets. 1-Cbz-5-
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Hydroxypiperidine-3-carboxylic Acid capitalizes on this core structure, enhancing its

synthetic utility with three distinct functional groups.

The Piperidine Core: Provides a stable, three-dimensional framework.

The Carboxylic Acid (C3): Acts as a handle for amide bond formation, esterification, or

introduction of other functional groups.

The Hydroxyl Group (C5): Can be oxidized to a ketone, used as a nucleophile, or serve as a

hydrogen bond donor in molecular interactions.

The Cbz Protecting Group (N1): The carboxybenzyl group is a widely used protecting group

for amines due to its stability under various reaction conditions and its clean removal via

catalytic hydrogenation[2]. This ensures the piperidine nitrogen does not interfere with

reactions targeting the acid or alcohol moieties[1].

This combination of features makes the title compound a powerful intermediate for constructing

chemical libraries and synthesizing targeted drug candidates for high-throughput screening[1].

Physicochemical Properties
A summary of the key identifiers and properties for 1-Cbz-5-Hydroxypiperidine-3-carboxylic
Acid is presented below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/product/b1421494?utm_src=pdf-body
https://www.mdpi.com/1420-3049/25/24/5939
https://www.lookchem.com/404.htm
https://www.lookchem.com/404.htm
https://www.benchchem.com/product/b1421494?utm_src=pdf-body
https://www.benchchem.com/product/b1421494?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1421494?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference(s)

Chemical Name

5-hydroxy-1-

(phenylmethoxycarbonyl)piperi

dine-3-carboxylic acid

[3][4]

CAS Number 1095010-46-0 [3][4][5]

Alternate CAS 681482-19-9 [6]

Molecular Formula C14H17NO5 [3][5][6]

Molecular Weight 279.29 g/mol [3][6]

Appearance
Typically a white to off-white

solid
N/A

Storage

Sealed in a dry environment at

room temperature is

recommended

[3]

Synthesis and Stereochemistry
The synthesis of 1-Cbz-5-Hydroxypiperidine-3-carboxylic Acid presents a significant

stereochemical challenge, as it possesses two chiral centers at the C3 and C5 positions. This

gives rise to four possible stereoisomers: (3R, 5S), (3S, 5R), (3R, 5R), and (3S, 5S). As

biological activity is often highly dependent on absolute stereochemistry, stereocontrolled

synthesis or efficient resolution of enantiomers is paramount.

General Synthetic Approach
A common conceptual pathway to substituted piperidines involves the modification of a pre-

formed piperidine ring, often starting from a piperidone derivative. A plausible, albeit

generalized, synthesis can be envisioned as follows:

Starting Material: A suitable starting point is 1-Benzyl-3-piperidone hydrochloride.

Cyanohydrin Formation: Reaction with a cyanide source (e.g., potassium cyanide) under

acidic conditions can introduce the cyano and hydroxyl groups at the 3-position[7].

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.3wpharm.com/product/64375.html
https://www.bocsci.com/1-cbz-5-hydroxypiperidine-3-carboxylic-acid-97-cas-1095010-46-0-item-324798.html
https://www.3wpharm.com/product/64375.html
https://www.bocsci.com/1-cbz-5-hydroxypiperidine-3-carboxylic-acid-97-cas-1095010-46-0-item-324798.html
https://www.bldpharm.com/products/1095010-46-0.html
http://sinfoobiotech.com/product/857821
https://www.3wpharm.com/product/64375.html
https://www.bldpharm.com/products/1095010-46-0.html
http://sinfoobiotech.com/product/857821
https://www.3wpharm.com/product/64375.html
http://sinfoobiotech.com/product/857821
https://www.3wpharm.com/product/64375.html
https://www.benchchem.com/product/b1421494?utm_src=pdf-body
https://prepchem.com/1-benzyl-3-hydroxypiperidine-3-carboxylic-acid/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1421494?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Hydrolysis: Acid-catalyzed hydrolysis of the nitrile group converts it into the desired

carboxylic acid[7].

Protecting Group Exchange: The N-benzyl group can be replaced with the N-Cbz group. This

typically involves debenzylation via catalytic hydrogenation followed by reaction with benzyl

chloroformate under basic conditions.

Hydroxylation: Introduction of the hydroxyl group at the C5 position would require a separate,

stereocontrolled step, potentially via oxidation and subsequent stereoselective reduction.

1-Cbz-5-oxopiperidine-3-carboxylic acid ester

Stereoselective Reduction
(e.g., NaBH4, L-Selectride)

 Introduces C5-OH

Target Stereoisomer
(e.g., cis or trans diol)

 Sets relative stereochemistry

Ester Hydrolysis
(e.g., LiOH, H2O)

 Deprotects carboxylic acid

1-Cbz-5-Hydroxypiperidine-3-carboxylic Acid

Click to download full resolution via product page

Caption: A conceptual synthetic workflow.

Chiral Resolution
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Given the difficulty of achieving perfect stereocontrol in de novo synthesis, chiral resolution is a

common industrial strategy. This involves separating a racemic or diastereomeric mixture of the

final compound or a key intermediate.

Diastereomeric Salt Formation: The carboxylic acid moiety allows for the formation of

diastereomeric salts with a chiral amine resolving agent[8]. The differing solubilities of these

salts allow for their separation by fractional crystallization.

Enantioselective Chromatography: Preparative High-Performance Liquid Chromatography

(HPLC) using a chiral stationary phase is a powerful technique for separating enantiomers,

providing access to highly pure stereoisomers[9][10].

Key Chemical Transformations
The utility of 1-Cbz-5-Hydroxypiperidine-3-carboxylic Acid as a building block stems from

the orthogonal reactivity of its functional groups.

{1-Cbz-5-Hydroxypiperidine-3-carboxylic Acid | C3-COOH | N1-Cbz | C5-OH}

Esterification Product
(e.g., Methyl Ester)

Esterification (C3)
[e.g., Yamaguchi Esterification]

Oxidation Product
(1-Cbz-5-oxopiperidine-3-carboxylic Acid)

Oxidation (C5)
[e.g., PCC, Swern]

Deprotection Product
(5-Hydroxypiperidine-3-carboxylic Acid)

Deprotection (N1)
[e.g., H2, Pd/C]

Click to download full resolution via product page

Caption: Key transformations of the core molecule.

Esterification of the Carboxylic Acid
Protecting the carboxylic acid as an ester is often a necessary first step before subsequent

reactions, such as modifying the hydroxyl group or coupling with other molecules.
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Rationale: Standard esterification methods like Fischer esterification (acid and alcohol) can be

harsh. Milder, more sophisticated methods are preferred to avoid side reactions. The

Yamaguchi esterification is an excellent choice for complex molecules as it proceeds under

neutral, mild conditions[11]. It involves the formation of a mixed anhydride with 2,4,6-

trichlorobenzoyl chloride, which is then reacted with an alcohol in the presence of a

nucleophilic catalyst like DMAP (4-dimethylaminopyridine)[11].

Oxidation of the Hydroxyl Group
Oxidation of the secondary alcohol at the C5 position to a ketone provides a new electrophilic

center, opening up a different set of synthetic possibilities, such as reductive amination to

introduce new substituents. Common methods include Swern oxidation or using reagents like

pyridinium chlorochromate (PCC).

Deprotection of the Amine
The removal of the Cbz group is a critical step to liberate the piperidine nitrogen, which can

then act as a nucleophile. This is most cleanly and efficiently achieved by catalytic

hydrogenation (e.g., using hydrogen gas with a palladium-on-carbon catalyst). This method is

highly effective and typically results in high yields with minimal purification.

Applications in Medicinal Chemistry
The structural features of 1-Cbz-5-Hydroxypiperidine-3-carboxylic Acid make it a valuable

building block for drug discovery programs[12][13]. Its primary application is as a key

intermediate in the synthesis of more complex molecules, particularly enzyme inhibitors.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
A prominent application of piperidine-based scaffolds is in the development of inhibitors for

Dipeptidyl Peptidase-4 (DPP-4). DPP-4 is a serine protease that deactivates incretin hormones,

which are crucial for regulating blood glucose levels[14][15]. Inhibiting DPP-4 prolongs the

action of these hormones, making it an effective therapeutic strategy for type 2 diabetes[14]

[16].

Marketed DPP-4 inhibitors, known as "gliptins," often feature nitrogen-containing heterocyclic

rings like piperazine or piperidine[17]. 1-Cbz-5-Hydroxypiperidine-3-carboxylic Acid
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provides a ready-made, stereochemically-defined scaffold that can be elaborated into potent

and selective DPP-4 inhibitors. The carboxylic acid can be converted to an amide to mimic a

peptide bond, while the hydroxyl group can be used to form key hydrogen-bonding interactions

within the enzyme's active site or be functionalized further to optimize binding affinity and

pharmacokinetic properties[14][18].

Experimental Protocols
The following protocols are representative methodologies for key transformations. Note: These

are generalized procedures and should be adapted and optimized for specific substrates and

scales. All work should be conducted by trained personnel in a suitable laboratory setting.

Protocol 1: Yamaguchi Esterification of the Carboxylic
Acid
This protocol describes the formation of a methyl ester, a common derivative.

Anhydride Formation:

Dissolve 1-Cbz-5-Hydroxypiperidine-3-carboxylic Acid (1.0 eq) in anhydrous

tetrahydrofuran (THF).

Add triethylamine (1.1 eq) and stir the solution at room temperature for 30 minutes.

Add 2,4,6-trichlorobenzoyl chloride (1.05 eq) dropwise and stir the reaction mixture for 2-4

hours.

Ester Formation:

In a separate flask, prepare a solution of anhydrous methanol (5.0 eq) and 4-

dimethylaminopyridine (DMAP) (1.5 eq) in anhydrous THF.

Filter the mixed anhydride solution from step 1 to remove triethylamine hydrochloride

precipitate.

Add the filtered anhydride solution to the methanol/DMAP solution and stir at room

temperature overnight.
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Work-up and Purification:

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

Extract the aqueous layer with ethyl acetate (3x).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to yield the desired

methyl ester[1].

Protocol 2: Cbz-Group Deprotection via Catalytic
Hydrogenation
This protocol describes the removal of the Cbz protecting group.

Reaction Setup:

Dissolve 1-Cbz-5-Hydroxypiperidine-3-carboxylic Acid (1.0 eq) in a suitable solvent

such as methanol or ethanol.

Carefully add Palladium on carbon (10% w/w, ~0.05 eq) to the solution.

Hydrogenation:

Place the reaction vessel on a hydrogenation apparatus (e.g., Parr shaker) or use a

hydrogen-filled balloon.

Purge the vessel with hydrogen gas to replace the air.

Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1-4 atm) at

room temperature.

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

Work-up and Isolation:
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Carefully filter the reaction mixture through a pad of Celite to remove the palladium

catalyst. Caution: The catalyst can be pyrophoric and should not be allowed to dry

completely in the air.

Wash the Celite pad with additional solvent.

Concentrate the filtrate under reduced pressure to yield the deprotected product, 5-

Hydroxypiperidine-3-carboxylic Acid.

Conclusion
1-Cbz-5-Hydroxypiperidine-3-carboxylic Acid stands out as a high-value chiral building

block in modern organic synthesis and medicinal chemistry. Its well-defined structure,

orthogonal functional groups, and stereochemical complexity provide a rich platform for the

design and synthesis of novel therapeutics. The ability to selectively manipulate the carboxylic

acid, hydroxyl group, and protected amine allows chemists to precisely control the construction

of complex target molecules. Its role as an intermediate in the synthesis of DPP-4 inhibitors

highlights its relevance in addressing significant health challenges like type 2 diabetes. As the

demand for structurally diverse and stereochemically pure compounds continues to grow, the

importance of versatile scaffolds such as this will undoubtedly increase.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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